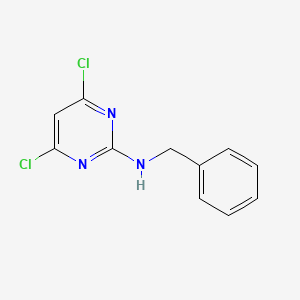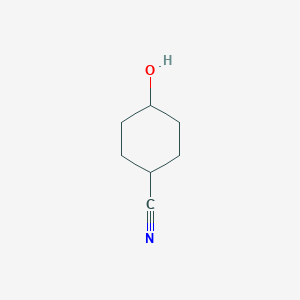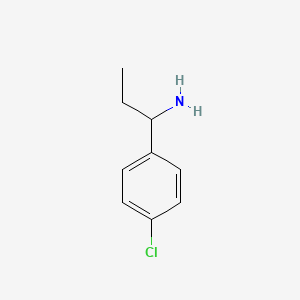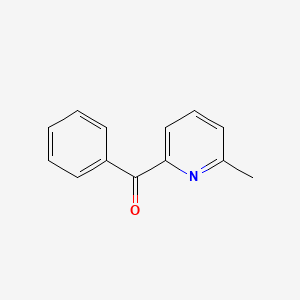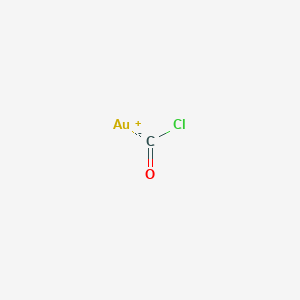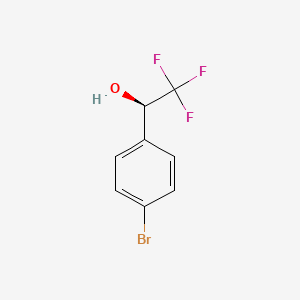
(R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol
Overview
Description
®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is a chiral compound characterized by the presence of a bromine atom on the phenyl ring and three fluorine atoms on the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-bromobenzaldehyde.
Grignard Reaction: The 4-bromobenzaldehyde is reacted with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol may involve similar steps but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol can undergo oxidation to form the corresponding ketone.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the bromine atom.
Scientific Research Applications
Chemistry
Synthesis of Chiral Intermediates: ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is used as a chiral building block in the synthesis of various complex molecules.
Catalysis: It can be used in asymmetric catalysis to induce chirality in other compounds.
Biology and Medicine
Pharmaceuticals: This compound is explored for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.
Biological Studies: It is used in studies involving enzyme interactions and chiral recognition.
Industry
Material Science: The compound is used in the development of new materials with specific optical properties.
Agrochemicals: It is investigated for use in the synthesis of agrochemicals that require chiral centers.
Mechanism of Action
The mechanism by which ®-1-(4-bromophenyl)-2,2,2-trifluoroethanol exerts its effects depends on its application. In catalysis, it acts as a chiral inducer, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-(4-chlorophenyl)-2,2,2-trifluoroethanol: Similar structure but with a chlorine atom instead of bromine.
1-(4-bromophenyl)-2,2,2-trifluoroethanamine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
®-1-(4-bromophenyl)-2,2,2-trifluoroethanol is unique due to its specific chiral configuration and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in various synthetic applications.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWPRSZULISLMK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(F)(F)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505334 | |
| Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80418-12-8 | |
| Record name | (1R)-1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

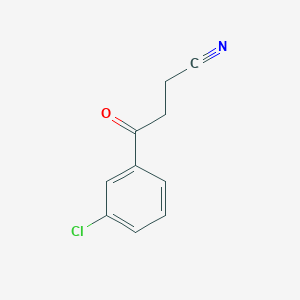
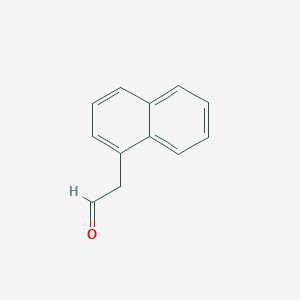
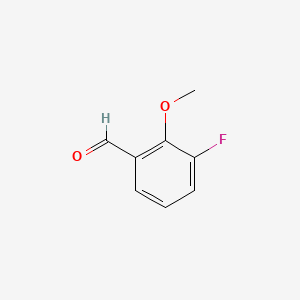
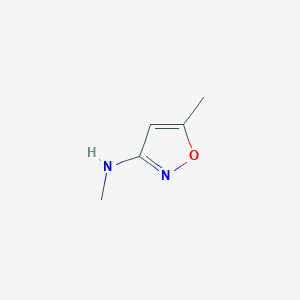
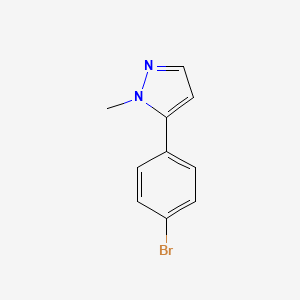

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

